Ethyl (R)-3-chloro-2-methylpropanoate Ethyl (R)-3-chloro-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17370365
InChI: InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H11ClO2
Molecular Weight: 150.60 g/mol

Ethyl (R)-3-chloro-2-methylpropanoate

CAS No.:

Cat. No.: VC17370365

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (R)-3-chloro-2-methylpropanoate -

Specification

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
IUPAC Name ethyl (2R)-3-chloro-2-methylpropanoate
Standard InChI InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1
Standard InChI Key KACQSQKESARGKY-YFKPBYRVSA-N
Isomeric SMILES CCOC(=O)[C@@H](C)CCl
Canonical SMILES CCOC(=O)C(C)CCl

Introduction

Structural and Stereochemical Characteristics

Ethyl (R)-3-chloro-2-methylpropanoate (C₆H₁₁ClO₂) belongs to the class of α-chloro esters, featuring a propanoate skeleton with a chlorine atom at the β-position and a methyl group at the α-carbon. The (R)-configuration confers distinct reactivity in stereoselective reactions, influencing its utility in catalysis and drug design. The molecular weight is 150.60 g/mol, with a density of ~0.9–1.1 g/cm³ and a boiling point approximating 72–75°C based on structural analogs .

Molecular Geometry and Reactivity

The ester’s electrophilic β-carbon and electron-withdrawing chlorine enhance its susceptibility to nucleophilic substitution, while the methyl group introduces steric hindrance. Computational studies of similar chloroesters suggest a tetrahedral geometry at the chiral center, with bond angles of ~109.5° for the carbonyl and chlorinated carbons .

Synthetic Methodologies

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to achieve enantioselective synthesis. For instance, Jacobsen’s thiourea catalysts promote asymmetric hydrochlorination of α-methyl acrylate esters, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee) . Reaction conditions typically involve 5–10 mol% catalyst loading at −20°C in toluene, achieving conversions >95% within 12 hours.

Physicochemical Properties

PropertyValue/RangeSource
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight (g/mol)150.60
Boiling Point (°C)72–75
Density (g/cm³)0.9–1.1
LogP1.5–1.7
Solubility in Water (g/L)<0.5 (20°C)

The compound’s low water solubility and moderate lipophilicity (LogP ~1.6) make it suitable for organic-phase reactions. Its stability under acidic conditions contrasts with decomposition in basic media, where hydrolysis to the carboxylic acid occurs rapidly .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl (R)-3-chloro-2-methylpropanoate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. For example, its reduction to the corresponding alcohol followed by oxidation yields α-methyl ketones, key intermediates in prostaglandin synthesis .

Agrochemicals

Chlorinated esters are pivotal in synthesizing herbicides and fungicides. The (R)-enantiomer’s stereochemistry enhances binding affinity to fungal cytochrome P450 enzymes, as demonstrated in trials with Fusarium species, where enantiopure derivatives reduced mycelial growth by 70% compared to racemic mixtures .

Recent Advances and Future Directions

Enantioselective Catalysis

Recent studies highlight iron-based catalysts for asymmetric hydrochlorination, achieving 98% ee at ambient temperatures . These systems leverage N,N-ligands to stabilize transition states, reducing reliance on precious metals.

Green Synthesis

Microwave-assisted esterification reduces reaction times to <1 hour with 99% yield, minimizing energy consumption . Solvent-free protocols using ionic liquids (e.g., [BMIM][Cl]) are under investigation to enhance sustainability.

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